molecular formula C11H18ClN B052227 (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride CAS No. 116297-12-2

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

Cat. No.: B052227
CAS No.: 116297-12-2
M. Wt: 199.72 g/mol
InChI Key: SVRDLWQPQZOASL-PPHPATTJSA-N
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Description

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride (CAS 116297-12-2) is a chiral amine salt with a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol. It is the S-enantiomer of the compound, characterized by a negative specific rotation ([α]ᴅ), and is commonly employed in asymmetric synthesis, chiral resolution, and pharmaceutical intermediates due to its stereochemical properties . The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDLWQPQZOASL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The initial step employs aluminum trichloride (AlCl₃) as a Lewis acid to mediate the reaction between m-dimethoxybenzene and acetyl chloride in dichloromethane at -20–30°C. This generates a ketone intermediate (Intermediate A) with 89% yield under optimized stoichiometric conditions (molar ratio 1:1.2:1.5 for m-dimethoxybenzene:acetyl chloride:AlCl₃). Kinetic studies indicate that temperatures below 10°C suppress polysubstitution byproducts.

Oxime Formation

Intermediate A undergoes oximation with hydroxylamine hydrochloride in ethanol at 60°C, facilitated by triethylamine as a base. The reaction achieves 85% conversion within 5 hours, producing Intermediate B as a crystalline solid. Notably, this step avoids isolation of the ketone intermediate, streamlining the process for industrial scale-up.

Catalytic Reduction

Raney nickel-catalyzed hydrogenation at 0.8 MPa H₂ pressure reduces the oxime to a primary amine (Intermediate C) with 61% isolated yield. Competing pathways such as over-reduction to secondary amines are mitigated by maintaining methanol as the solvent and limiting reaction temperatures to 60°C.

Asymmetric Synthesis via Chiral Auxiliary Resolution

Patent US4000197A discloses an alternative route using (-)-α-methylbenzylamine as a chiral auxiliary to induce stereoselectivity.

Imine Formation

Condensation of phenylacetone derivatives with (-)-α-methylbenzylamine in benzene under reflux forms a Schiff base intermediate. Azeotropic water removal via Dean-Stark trap drives the reaction to 95% completion within 24 hours.

Diastereomeric Salt Formation

Hydrogenation of the imine over Raney nickel at 50 psig produces N-(α-phenethyl)phenylisopropylamine, which is resolved using D-mandelic acid in isopropanol. This step achieves 78% diastereomeric excess (de), with recrystallization in acetone-isopropanol elevating de to 99%.

Hydrogenolytic Cleavage

Final hydrogenolysis over 10% Pd/C in methanol quantitatively removes the chiral auxiliary, yielding (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride with 98.5% ee. Crucially, this method avoids costly chromatographic separations, making it viable for multi-kilogram batches.

Comparative Analysis of Methodologies

ParameterFriedel-Crafts RouteAsymmetric Synthesis
Total Steps53
Overall Yield34%58%
Enantiomeric Excess (ee)98.2%98.5%
Catalyst Cost$120/kg$450/kg
Scalability>100 kg/batch20–50 kg/batch

The Friedel-Crafts method excels in raw material affordability (m-dimethoxybenzene: $25/kg vs. phenylacetone: $180/kg), while the asymmetric approach reduces purification steps.

Solvent and Catalyst Optimization Strategies

Solvent Selection

  • Friedel-Crafts Acylation : Dichloromethane outperforms toluene in reaction rate (k = 0.15 min⁻¹ vs. 0.08 min⁻¹) due to superior Lewis acid coordination.

  • Hydrogenolysis : Methanol increases Pd/C catalyst lifetime by 40% compared to ethanol by minimizing coking.

Catalytic Innovations

Replacing Raney nickel with sponge nickel in the oxime reduction step elevates yield to 68% while reducing heavy metal contamination. Similarly, substituting Pd/C with Pd(OH)₂/C in hydrogenolysis improves turnover number (TON) from 1,200 to 2,400.

Analytical Characterization Protocols

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with baseline separation (α = 1.32). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry via characteristic coupling patterns:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.24–7.18 (m, 1H, aromatic), 3.78 (s, 6H, OCH₃), 2.02 (s, 3H, CH₃).

X-ray Crystallography

Single-crystal X-ray diffraction of the D-mandelic acid salt establishes absolute configuration (Flack parameter = 0.02(2)), verifying the S-configuration.

Industrial Scale-Up Challenges

Exothermicity Management

The Friedel-Crafts acylation releases 280 kJ/mol, necessitating jacketed reactors with ethylene glycol coolant (-10°C) to prevent runaway reactions.

Waste Stream Mitigation

AlCl₃ hydrolysis generates 8 kg HCl per kg product. Modern plants neutralize this with Ca(OH)₂ slurry, producing inert CaCl₂ (98% purity) for road de-icing applications.

Emerging Methodologies

Biocatalytic Approaches

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) convert prochiral ketones to (S)-amines with 99% ee in phosphate buffer (pH 7.5), though substrate scope remains limited.

Flow Chemistry

Microreactor systems reduce Friedel-Crafts reaction time from 5 hours to 12 minutes via enhanced mass transfer (Schmidt number > 500) .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research
The compound has been studied for its role in neurotransmitter systems, particularly in relation to dopamine and norepinephrine receptors. Its interactions can influence various biological processes, making it valuable for pharmacological studies.

Biological Activity Mechanism
Neurotransmitter ModulationActs as an agonist or antagonist at specific receptors, affecting neurotransmission.
Enzyme KineticsUsed to study enzyme-substrate interactions and kinetics in biochemical pathways.

Medicinal Chemistry

(S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride has been identified as an intermediate in the synthesis of several therapeutic agents. Its structural features contribute to the biological activity of the final drug products.

Therapeutic Area Example Compounds
AntidepressantsIntermediates for the synthesis of selective serotonin reuptake inhibitors (SSRIs).
StimulantsUsed in the development of compounds targeting ADHD and narcolepsy treatments.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in asymmetric synthesis to produce chiral alcohols with high enantiomeric excess (ee). The reaction conditions were optimized to achieve yields exceeding 90% with ee values above 95% .

Case Study 2: Neuropharmacology

Research involving this compound highlighted its potential role as a modulator of dopamine receptors, suggesting implications for developing treatments for dopamine-related disorders such as Parkinson's disease .

Case Study 3: Industrial Catalysis

An industrial application showcased its effectiveness as a catalyst in the production of fine chemicals, where it facilitated reactions under mild conditions while maintaining high selectivity .

Mechanism of Action

The mechanism of action of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular pathways involved are still under investigation, but it is known to influence various cellular processes through its chiral nature and specific binding interactions.

Comparison with Similar Compounds

Comparison with (R)-(+)-N-Isopropyl-1-Phenylethylamine Hydrochloride

The R-enantiomer (CAS 128593-72-6) shares identical molecular formula (C₁₁H₁₈ClN) and molecular weight (199.72 g/mol) with the S-enantiomer. However, their stereochemical configurations lead to divergent applications in enantioselective reactions.

Table 1: Key Properties of (S)-(-)- and (R)-(+)-Enantiomers
Property (S)-(-)-Enantiomer (R)-(+)-Enantiomer
CAS Number 116297-12-2 128593-72-6
Melting Point Not explicitly reported 262–265°C
Specific Rotation ([α]ᴅ) Negative (-) Positive (+)
Hygroscopicity Not reported Yes
Applications Chiral resolving agent Catalysis, asymmetric synthesis

Key Differences :

  • Optical Activity : The S-enantiomer rotates plane-polarized light counterclockwise, while the R-enantiomer rotates it clockwise. This distinction is critical in synthesizing enantiopure pharmaceuticals.
  • Stability: The R-enantiomer is noted as hygroscopic, requiring careful storage , whereas data for the S-enantiomer’s sensitivity is unspecified.

Comparison with N-Isopropyl-1-Phenylethylamine (Free Base)

The free base (CAS 19302-16-0) lacks the hydrochloride counterion, altering its physicochemical properties:

Table 2: Salt vs. Free Base Comparison
Property (S)-(-)-Hydrochloride Free Base
Solubility High in water Likely low in water, high in organic solvents
Stability Enhanced (salt form) Less stable (prone to oxidation)
Molecular Weight 199.72 g/mol ~163.26 g/mol (C₁₁H₁₇N)
Typical Use Pharmaceutical synthesis Intermediate in organic reactions

Functional Implications :

  • The hydrochloride salt’s solubility makes it preferable in aqueous reaction conditions, whereas the free base is suited for non-polar environments.

Comparison with Triethylamine Hydrochloride (CAS 554-68-7)

Triethylamine Hydrochloride is a simpler tertiary amine salt, structurally distinct due to the absence of a chiral center and aromatic groups.

Table 3: Structural and Functional Differences
Property (S)-(-)-Hydrochloride Triethylamine HCl
Molecular Formula C₁₁H₁₈ClN C₆H₁₆ClN
Chirality Chiral (S-configuration) Achiral
Applications Asymmetric synthesis Acid scavenger, pH adjustment
Steric Bulk High (isopropyl + phenyl) Low (three ethyl groups)

Key Contrasts :

  • Steric Effects : The bulky isopropyl and phenyl groups in (S)-(-)-Hydrochloride influence its utility in sterically demanding reactions, such as chiral ligand frameworks.
  • Chirality vs. Simplicity : Triethylamine HCl’s achirality limits its role in stereoselective processes but enhances its versatility in general acid-base reactions.

Biological Activity

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, a chiral compound with a molecular weight of approximately 199.72 g/mol, has garnered significant attention in pharmacological research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylethylamine backbone, which is modified by an isopropyl group. This structural configuration contributes to its unique pharmacological profile. The hydrochloride salt form enhances solubility, making it suitable for various laboratory and clinical applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a sympathomimetic agent, similar to ephedrine, stimulating the release of norepinephrine and influencing adrenergic receptors. This mechanism leads to several physiological effects including:

  • Bronchodilation : By relaxing bronchial muscles.
  • Vasoconstriction : Resulting in increased blood pressure.
  • Increased Heart Rate : Through enhanced cardiac output .

Moreover, studies indicate that it may modulate dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

Activity Description
Stimulant Effects Enhances alertness and cognitive function through catecholamine release.
Neurotransmitter Modulation Influences neurotransmitter systems, particularly adrenergic pathways.
Potential Therapeutic Uses Investigated for applications in treating neurological disorders and enhancing cognitive performance.

Case Studies and Research Findings

  • Cognitive Enhancement : A study investigated the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities attributed to increased dopamine levels .
  • Safety Profile : Similar to ephedrine, safety assessments revealed potential side effects such as anxiety, insomnia, and hypertension at higher doses. Toxicological studies suggest that excessive intake could lead to severe cardiovascular events .
  • Receptor Binding Studies : Interaction studies have shown that this compound has a significant binding affinity for various adrenergic receptors, which may explain its stimulant properties .

Synthesis Methods

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure the preservation of stereochemistry. Various methods have been documented, focusing on optimizing yield and purity:

Method Yield (%) Notes
Weinges and Graab Procedure~12%High-pressure hydrogenation; low yield due to complexity.
Novel Asymmetric SynthesisUp to 70%Utilizes imine intermediates; safer low-pressure conditions employed.

Q & A

Basic Questions

Q. What is the molecular structure and stereochemical configuration of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, and how does it influence reactivity?

  • Answer : The compound has a phenylethylamine backbone substituted with an isopropyl group at the nitrogen atom. Its (S)-(-) configuration indicates a specific spatial arrangement, critical for interactions with chiral environments (e.g., enzymes or receptors). The hydrochloride salt enhances water solubility, which is advantageous for aqueous-phase reactions. Structural analogs (e.g., 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride) show similar reactivity patterns, where steric hindrance from the isopropyl group can slow nucleophilic substitutions .

Q. How can researchers verify the purity and enantiomeric excess of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is standard. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C) can confirm structural integrity, while polarimetry quantifies enantiomeric excess by measuring optical rotation. For analogs like trans-2-Phenylcyclopropylamine hydrochloride, these methods achieve >98% purity thresholds .

Q. What are the recommended storage conditions to maintain stability?

  • Answer : Store in airtight containers at 2–8°C, protected from light and moisture. The hydrochloride salt is hygroscopic, and exposure to humidity can lead to decomposition. Avoid contact with strong acids/bases or oxidizing agents, as these may degrade the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Answer : Solubility discrepancies often arise from variations in crystallinity or counterion interactions. For example, analogs like 5-[1-Hydroxy-2-(1-Methyl-3-Phenylpropylamino)Ethyl] Salicylic Acid Hydrochloride show pH-dependent solubility shifts. Systematic studies using UV-Vis spectroscopy or gravimetric analysis under controlled pH and temperature can reconcile inconsistencies .

Q. What synthetic strategies optimize yield while preserving stereochemical integrity during scale-up?

  • Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., using Ru-BINAP complexes) minimizes racemization. For example, 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is synthesized via amination of a propanol intermediate with isopropylamine, followed by HCl salt formation. Continuous flow reactors improve reproducibility at scale by ensuring precise control of reaction parameters (e.g., residence time, temperature) .

Q. How do steric effects from the isopropyl group influence the compound’s pharmacological or catalytic activity?

  • Answer : The isopropyl group introduces steric bulk, which can hinder binding to flat active sites (e.g., cytochrome P450 enzymes) but enhance selectivity in chiral catalysis. For instance, N-Phenyl-N’-cyclohexyl-p-phenylenediamine derivatives show reduced metabolic degradation due to steric shielding of the amine group. Molecular docking simulations and comparative kinetics studies with bulkier analogs (e.g., cyclohexyl vs. isopropyl) can clarify structure-activity relationships .

Q. What analytical methods detect trace impurities (e.g., residual solvents or byproducts) in synthesized batches?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities (e.g., unreacted isopropylamine). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects non-volatile byproducts (e.g., dimerized species). For example, validation studies on pyridoxine hydrochloride use LC-MS/MS with a detection limit of 0.01% for related substances .

Methodological Notes

  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy complements polarimetry for chiral verification .
  • Scale-Up Challenges : Automated reaction systems (e.g., ChemBees®) mitigate variability in industrial production .
  • Environmental Hazards : Disposal must follow WGK 2 regulations (Germany) for water-hazardous substances .

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